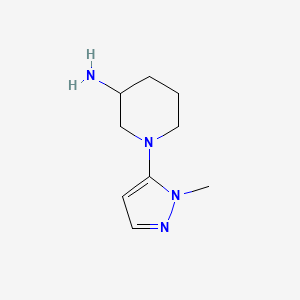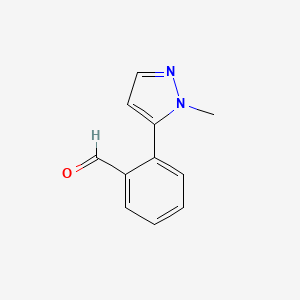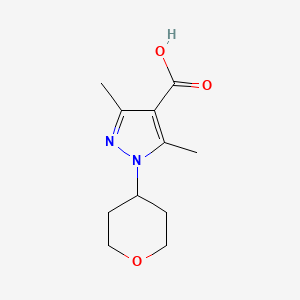
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (DMTP) is a compound of interest in the scientific community due to its unique properties and potential applications. DMTP is a member of the pyrazole family, a group of compounds known for their ability to interact with biological systems. DMTP is of particular interest because of its ability to act as an agonist or antagonist in different biological systems.
Applications De Recherche Scientifique
Synthesis and Ligand Design
The compound 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are key intermediates in the synthesis of complex molecules. For instance, a methodology for generating 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions has been developed, which could lead to new asymmetric imine ligands based on a 4-phenyl-1H-pyrazole moiety. This synthesis involves functionalization through a C-C Suzuki-Miyaura cross-coupling reaction, demonstrating the compound's utility in creating new ligand systems for metal complexes (Olguín & Brooker, 2011).
Coordination Chemistry
In coordination chemistry, pyrazole derivatives have been used to synthesize metallomacrocyclic palladium(II) complexes. These complexes can form as monomers or dimers depending on the solvent, exhibiting potential for diverse applications in molecular engineering and catalysis (Guerrero et al., 2008).
Chemical Transformations
The reactivity of pyrazole derivatives towards different chemical reagents has been explored in various studies. For example, the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles led to 4-formyl derivatives, providing a pathway to synthesize 3,5-dimethyl-1H-pyrazole-4-carbaldehyde through alkaline hydrolysis. This showcases the versatility of these compounds in synthetic organic chemistry (Attaryan et al., 2006).
Molecular Docking and Biological Studies
Pyrazole derivatives have also been investigated for their potential in biological applications. For instance, molecular docking analysis of pyrazole-based drug candidates against bacterial DNA gyrase has been conducted, validating their activities through syntheses and biological studies. This highlights the role of these compounds in the development of new antimicrobial agents (Shubhangi et al., 2019).
Material Science
In material science, the pyrazole-carboxylate mixed ligand system has been exploited in the crystal engineering of coordination polymers. These studies have led to the synthesis of new coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Hawes et al., 2014).
Propriétés
IUPAC Name |
3,5-dimethyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(11(14)15)8(2)13(12-7)9-3-5-16-6-4-9/h9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLQZJMKYWSCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCOCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



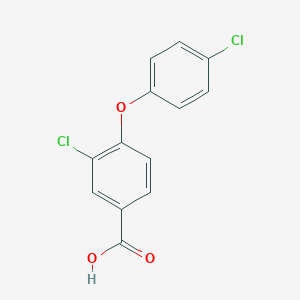
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)


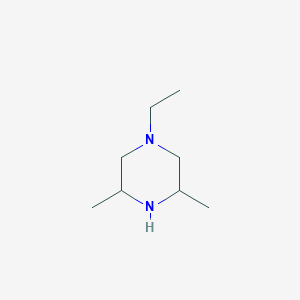

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)

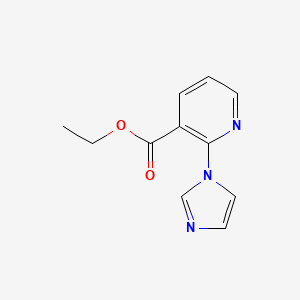

![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)
